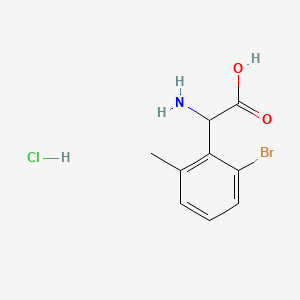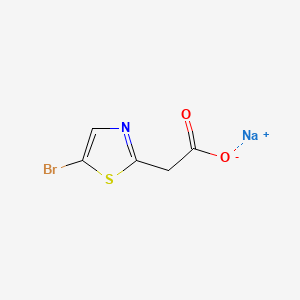
Sodium 2-(5-bromo-1,3-thiazol-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-(5-bromo-1,3-thiazol-2-yl)acetate is a chemical compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of a bromine atom at the 5-position of the thiazole ring and a sodium salt of the acetic acid moiety makes this compound unique. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(5-bromo-1,3-thiazol-2-yl)acetate typically involves the bromination of a thiazole precursor followed by the introduction of the acetate group. One common method involves the reaction of 2-aminothiazole with bromine in acetic acid or chloroform to form the bromo derivative. This intermediate is then reacted with sodium acetate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
化学反応の分析
Types of Reactions
Sodium 2-(5-bromo-1,3-thiazol-2-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Nucleophilic Addition: The acetate group can undergo nucleophilic addition reactions with electrophiles.
Common Reagents and Conditions
Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino-thiazole derivative, while oxidation of the thiazole ring could produce a sulfoxide or sulfone .
科学的研究の応用
Sodium 2-(5-bromo-1,3-thiazol-2-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including antimicrobial and anticancer agents.
Biological Studies: The compound is used in studies to understand the biochemical pathways and enzyme interactions involving thiazole derivatives.
Materials Science: It is utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of Sodium 2-(5-bromo-1,3-thiazol-2-yl)acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom and acetate group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Sodium (5-methyl-1,3-thiazol-2-yl)acetate: Similar structure but with a methyl group instead of a bromine atom.
Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate: Similar structure but with a chlorine atom instead of a bromine atom.
Sodium 2-(5-iodo-1,3-thiazol-2-yl)acetate: Similar structure but with an iodine atom instead of a bromine atom.
Uniqueness
The presence of the bromine atom in Sodium 2-(5-bromo-1,3-thiazol-2-yl)acetate imparts unique electronic and steric properties, making it distinct from its analogs. This can influence its reactivity, binding affinity, and overall biological activity .
特性
分子式 |
C5H3BrNNaO2S |
|---|---|
分子量 |
244.04 g/mol |
IUPAC名 |
sodium;2-(5-bromo-1,3-thiazol-2-yl)acetate |
InChI |
InChI=1S/C5H4BrNO2S.Na/c6-3-2-7-4(10-3)1-5(8)9;/h2H,1H2,(H,8,9);/q;+1/p-1 |
InChIキー |
QSNVKBBJHAAHOX-UHFFFAOYSA-M |
正規SMILES |
C1=C(SC(=N1)CC(=O)[O-])Br.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)carbamate](/img/structure/B13455201.png)
![1-[1-(Methoxymethyl)cyclopentyl]ethan-1-one](/img/structure/B13455210.png)

![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-pyrazole-4-carboxylicacid](/img/structure/B13455230.png)
![tert-butyl N-{2-[(prop-2-yn-1-yl)carbamoyl]ethyl}carbamate](/img/structure/B13455238.png)
![Tert-butyl 2-{[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]oxy}acetate](/img/structure/B13455244.png)


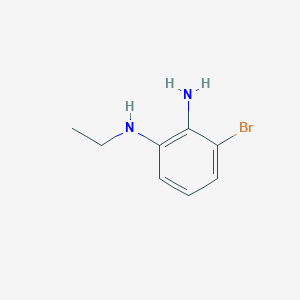
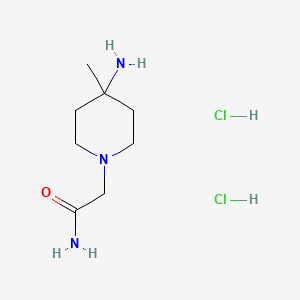
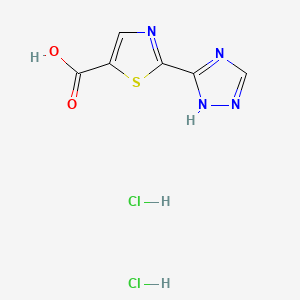
![3-Methylimidazo[1,5-a]pyridin-6-amine dihydrochloride](/img/structure/B13455288.png)
![1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione](/img/structure/B13455292.png)
